molecular formula C14H18N2O2 B13972052 N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide CAS No. 91189-06-9

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide

Cat. No.: B13972052
CAS No.: 91189-06-9
M. Wt: 246.30 g/mol
InChI Key: OCMQLNXULHLWBT-UHFFFAOYSA-N
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Description

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylmethyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Amide Functional Group: The amide group can be formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide can be compared with other similar compounds, such as:

    N-methyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide: Differing by the substitution of an ethyl group with a methyl group.

    N-ethyl-5-oxo-1-(phenylethyl)-3-pyrrolidinecarboxamide: Differing by the substitution of a phenylmethyl group with a phenylethyl group.

Properties

CAS No.

91189-06-9

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-benzyl-N-ethyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H18N2O2/c1-2-15-14(18)12-8-13(17)16(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)

InChI Key

OCMQLNXULHLWBT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2

Origin of Product

United States

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